2-Oxa-8-azaspiro[3.5]nonan-7-one
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Overview
Description
2-Oxa-8-azaspiro[35]nonan-7-one is a spirocyclic compound that features both an oxetane and an azaspiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-8-azaspiro[3.5]nonan-7-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the condensation of appropriate starting materials followed by cyclization using oxidative conditions. For example, spirocyclic oxetanes can be converted into cycloalkylaminoacetanilides, which then undergo oxidative cyclization using reagents like Oxone® in formic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-8-azaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone® and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of ring-fused benzimidazoles .
Scientific Research Applications
2-Oxa-8-azaspiro[3.5]nonan-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mechanism of Action
The mechanism by which 2-Oxa-8-azaspiro[3.5]nonan-7-one exerts its effects is related to its ability to interact with specific molecular targets. For example, in medicinal chemistry, the compound can bind to enzyme active sites, influencing their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a smaller ring size.
8-oxa-3-azabicyclo[3.2.1]octane: A bicyclic compound with similar structural features.
3,3-Difluoroazetidine hydrochloride: A compound with a similar azetidine ring but different substituents.
Uniqueness
2-Oxa-8-azaspiro[3.5]nonan-7-one is unique due to its specific ring size and the presence of both an oxetane and an azaspiro structure. This combination of features provides distinct chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-oxa-8-azaspiro[3.5]nonan-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-1-2-7(3-8-6)4-10-5-7/h1-5H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLSWZVDCYXGIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1=O)COC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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